N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide
Description
N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative featuring substitutions at both the N2 and N4 positions. The N2 position is occupied by an ethyl group, while the N4 position is substituted with a 2-(4-chlorophenyl)ethyl moiety. This compound shares structural similarities with several bioactive thiazole, benzo[d]thiazole, and pyrimidine derivatives reported in recent studies (Table 1).
Synthetic routes for analogous compounds typically involve multi-step protocols. For example, benzo[d]thiazole-2,4-dicarboxamides are synthesized via coupling reactions using SOCl₂ to activate carboxylic acids, followed by amine substitution under inert conditions . Similar methodologies may apply to the target compound, starting from 1,3-thiazole-2,4-dicarboxylic acid derivatives.
Properties
IUPAC Name |
4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFFNVMASRMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-aminothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-chlorophenylethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways in microorganisms and cancer cells . This inhibition leads to the suppression of cell growth and proliferation, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Thiazole, Benzo[d]thiazole, and Pyrimidine Dicarboxamides
Key Observations:
Pyrimidine-based analogs (e.g., 5b) demonstrate distinct target selectivity, such as acetylcholinesterase inhibition in Alzheimer’s models .
Ethyl groups (target compound) may confer metabolic stability, whereas bulkier substituents like morpholino () or piperidinyl () could modulate receptor affinity.
Biological Activity :
- Benzo[d]thiazole derivatives (e.g., 10h) exhibit potent kinase inhibition (IC₅₀ < 1 μM in some cases) and antiproliferative activity against cancer cell lines .
- Pyrimidine-based 5b showed >70% inhibition of acetylcholinesterase in vivo, comparable to donepezil .
Pharmacological Potential and Inferences
- Kinase Inhibition : The 4-chlorophenyl and ethyl groups may favor interactions with ATP-binding pockets in kinases, as seen in benzo[d]thiazole derivatives .
- Anticancer Activity : Thiazole cores are prevalent in compounds targeting proliferative signaling pathways (e.g., EGFR, VEGFR) .
- Neuroprotective Effects : Chlorophenyl groups in pyrimidine analogs (e.g., 5b) correlate with acetylcholinesterase inhibition, hinting at possible CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
